2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Description
This compound is a pyrazolo-pyrazinone derivative characterized by a hydroxymethyl group at position 2, a methyl group at position 6, and a chloro-substituted propan-1-one moiety. The structural features—hydroxymethyl (polar group) and chloro (electron-withdrawing group)—likely influence its solubility, stability, and reactivity. Safety guidelines highlight its sensitivity to heat (P210) and requirement for careful handling (P201, P202) .
Properties
IUPAC Name |
2-chloro-1-[2-(hydroxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-7-4-15-10(3-9(6-16)13-15)5-14(7)11(17)8(2)12/h3,7-8,16H,4-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVRVAONZQFTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)CO)CN1C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the core protein of Hepatitis B Virus (HBV) . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a wide range of nucleoside-resistant HBV mutants . The compound interacts with the core protein, leading to conformational changes that disrupt the viral life cycle .
Biochemical Pathways
The compound affects the HBV life cycle by interacting with the core protein . This interaction leads to changes in the protein’s conformation, disrupting the assembly and disassembly of the viral capsid, which is essential for the replication of the virus .
Pharmacokinetics
While the acyclic form of the compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, the cyclic form showed improved plasma exposure . This suggests that the cyclic form could potentially be used as a prodrug for the acyclic beta-amidomethyl-vinyl sulfone warhead .
Result of Action
The compound’s action results in the inhibition of HBV DNA viral load . This is achieved through the modulation of the core protein, which disrupts the viral life cycle and prevents the replication of the virus .
Biological Activity
The compound 2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one , with CAS number 5781-53-3, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H15ClN4O2
- Molecular Weight : 270.73 g/mol
The presence of the pyrazolo[1,5-a]pyrazine core contributes to its biological significance, as this scaffold is often associated with various pharmacological effects.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer activity . For instance, studies have shown that these compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Compounds similar to 2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one have been reported to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Inhibition of Cell Proliferation : Some studies suggest that these compounds can effectively reduce cell proliferation rates in cancerous tissues by interfering with cell cycle regulation .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly against enzymes involved in cancer progression and viral infections. For example:
- Protein Kinase Inhibition : Certain pyrazolo[1,5-a]pyrazine derivatives have been identified as inhibitors of specific protein kinases that are crucial for tumor growth and survival .
Antiviral Activity
There is emerging evidence that compounds similar to 2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one exhibit activity against viruses such as Hepatitis B virus (HBV). The mechanism involves:
- Interference with Viral Replication : By inhibiting viral polymerases or other essential proteins, these compounds can reduce viral load and improve therapeutic outcomes in infected patients .
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrazolo[1,5-a]pyrazine derivatives. Preliminary studies indicate that these compounds may possess:
- Broad-Spectrum Antimicrobial Effects : Against both gram-positive and gram-negative bacteria, suggesting their potential use in treating infections .
Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[1,5-a]pyrazine derivatives demonstrated that modifications at the 6 and 7 positions significantly enhanced anticancer activity against various cell lines including Mia PaCa-2 and PANC-1. The compound exhibited IC50 values in the low micromolar range, indicating potent activity .
Study 2: Enzyme Inhibition Profiles
In another study focusing on enzyme inhibition, derivatives were tested for their ability to inhibit specific kinases associated with cancer pathways. Results showed that certain analogs had IC50 values below 100 nM against target kinases, highlighting their potential as therapeutic agents .
Study 3: Antiviral Screening
A screening assay for antiviral activity revealed that the compound effectively reduced HBV replication in vitro by more than 70% at a concentration of 10 µM. This suggests a promising avenue for further development in antiviral therapies .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a chlorinated propanone moiety and a hydroxymethyl-substituted dihydropyrazolo[1,5-a]pyrazine core. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one exhibit promising anticancer properties. In particular:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, particularly in castration-resistant prostate cancer models. By targeting pathways such as the ETS overexpression pathway, it may reduce tumor growth and metastasis .
- Case Studies : Clinical trials have reported that patients receiving treatment with similar compounds showed a significant reduction in phosphorylated S6RP and 4E-BP1 levels in their biological samples post-treatment, indicating effective inhibition of these pathways .
Neurological Applications
The unique structure of this compound suggests potential neuroprotective effects. Some key points include:
- Neuroprotection : Research indicates that derivatives of dihydropyrazolo compounds may protect neuronal cells from apoptosis induced by oxidative stress. This opens avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Cognitive Enhancement : There is ongoing research into the cognitive-enhancing effects of similar compounds, which may improve memory and learning processes through modulation of neurotransmitter systems.
Synthesis and Development
The synthesis of 2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one involves several steps:
- Starting Materials : The synthesis typically begins with readily available precursors that can be modified through various chemical reactions including chlorination and hydroxymethylation.
- Reaction Conditions : Conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
- Characterization : Post-synthesis, the compound is characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Toxicological Studies
Before advancing to clinical applications, comprehensive toxicological evaluations are essential:
- Safety Profiles : Initial studies have focused on determining the LD50 values and assessing the compound's effects on various organ systems in animal models.
- Long-term Studies : Ongoing research aims to establish long-term safety profiles to ensure that chronic exposure does not lead to adverse effects.
Comparison with Similar Compounds
Structural Analogues in Pyrazolo-Pyrimidinones
Compound Class : 1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (2–19)
- Key Differences: Substituents: Phenyl and thioether groups at position 6 vs. hydroxymethyl and chloro groups in the target compound. Core Structure: Pyrazolo-pyrimidinone vs. pyrazolo-pyrazinone.
- Implications :
- Thioether groups in compounds 2–19 may enhance lipophilicity, whereas the hydroxymethyl group in the target compound improves hydrophilicity.
- The chloro group in the target compound could increase electrophilicity, affecting reactivity in substitution reactions.
Triazolo-Pyrimidine Derivatives with Acetylhydrazones
Compound Class : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones
- Key Differences: Core Structure: Triazolo-pyrimidine vs. pyrazolo-pyrazinone. Functional Groups: Acetylhydrazones vs. chloro-propanone.
- Implications: Acetylhydrazones in triazolo-pyrimidines are associated with herbicidal and fungicidal activity. The target compound’s chloro-propanone moiety may offer distinct bioactivity, though direct evidence is lacking. Introduction of chirality (via hydroxymethyl in the target compound) could enhance biological activity, as seen in triazolo-pyrimidines with chiral centers .
Pyrazole-Quinazoline Aldehyde Hydrazones
Compound Class: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones
- Key Differences: Core Structure: Quinazoline-pyrazole vs. pyrazolo-pyrazinone. Functional Groups: Aldehyde hydrazones vs. hydroxymethyl and chloro groups.
- Implications: Quinazoline derivatives exhibit antimicrobial activity (e.g., inhibition of Fusarium graminearum). The target compound’s pyrazinone core may interact differently with biological targets. Hydroxymethyl group in the target compound could improve solubility compared to hydrophobic quinazoline derivatives .
Pyrazolo-Pyrazinones with Amino Acid Substituents
Compound Class : 1,3-Dimethyl-6-substituted-pyrazolo[3,4-b]pyrazin-5(4H)-ones
- Key Differences: Substituents: Dimethyl groups and amino acid-derived side chains vs. hydroxymethyl and chloro groups. Synthesis: Reductive lactamization of amino acid intermediates vs. methods unspecified for the target compound.
- Implications: Amino acid substituents in compounds 13a–e and 15 may confer peptide-like properties, whereas the target compound’s chloro-propanone could favor electrophilic interactions.
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a convergent approach involving:
- Construction of the 6,7-dihydropyrazolo[1,5-a]pyrazine core.
- Introduction of the 6-methyl and 2-(hydroxymethyl) substituents on the pyrazine ring.
- Attachment of the 2-chloro-1-propanone moiety at the nitrogen atom of the heterocycle.
This approach requires careful control of regioselectivity and stereochemistry, particularly because the dihydropyrazolo[1,5-a]pyrazine scaffold can exist in different oxidation states and substitution patterns.
Preparation of the 6,7-Dihydropyrazolo[1,5-a]pyrazine Core
The dihydropyrazolo[1,5-a]pyrazine ring system is commonly synthesized via cyclization reactions involving pyrazine derivatives and hydrazines or related nitrogen nucleophiles. For example, condensation of appropriately substituted pyrazine precursors with hydrazine derivatives under controlled conditions yields the bicyclic dihydropyrazolo system.
- Starting from 2-aminopyrazine or 2-hydroxymethylpyrazine derivatives.
- Cyclization with hydrazine or substituted hydrazines under acidic or neutral conditions.
- Introduction of the 6-methyl substituent can be achieved via methylation of the pyrazine ring prior to or after cyclization.
Introduction of the Hydroxymethyl Group at Position 2
The 2-(hydroxymethyl) substituent is typically introduced by selective hydroxymethylation of the pyrazine ring or by using hydroxymethyl-substituted pyrazine precursors.
- Hydroxymethylation can be performed using formaldehyde or paraformaldehyde under basic or acidic conditions.
- Protection-deprotection strategies may be applied to avoid side reactions during subsequent steps.
Attachment of the 2-Chloro-1-Propanone Moiety
The chloro-substituted propanone group is generally introduced via acylation or alkylation reactions involving:
- Reaction of the nitrogen atom on the dihydropyrazolo[1,5-a]pyrazine core with 2-chloro-1-propanone or its activated derivatives (e.g., acid chlorides or anhydrides).
- Use of base catalysts or Lewis acids to facilitate nucleophilic substitution.
- Control of reaction temperature and solvent to maximize yield and selectivity.
Research Findings and Optimization
- Stereochemical Considerations: The presence of chiral centers, especially at the propanone moiety, requires stereoselective synthesis or resolution techniques to obtain the desired enantiomer with optimal biological activity.
- Yield and Purity: Optimization of reaction conditions such as solvent choice, temperature, and reaction time significantly improves yield and purity.
- Scalability: The synthetic route described is amenable to scale-up for pharmaceutical applications, with adjustments to reagent equivalents and purification methods.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Reagents | Key Parameters | Outcome |
|---|---|---|---|---|
| Core formation | Cyclization of pyrazine with hydrazine | Substituted pyrazines, hydrazine | Acidic/neutral medium, reflux | Formation of dihydropyrazolo[1,5-a]pyrazine |
| Hydroxymethylation | Formaldehyde addition | Formaldehyde, acid/base catalyst | Controlled pH, temperature | Introduction of 2-(hydroxymethyl) group |
| Methyl substitution | Electrophilic methylation | Methyl iodide or methyl sulfate | Base, ambient temperature | 6-Methyl substitution on pyrazine |
| N-Acylation | Reaction with 2-chloro-1-propanone | 2-chloro-1-propanone, base (e.g., triethylamine) | Low temperature, inert atmosphere | Attachment of chloro-propanone moiety |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves cyclization and substitution reactions. For structurally similar pyrazolo-pyrazinone derivatives, reductive lactamization of N-(pyrazolyl) amino acids under basic conditions (e.g., using NaH or KOH) has been effective . Key variables include temperature (reflux vs. ambient), solvent polarity (DMF vs. ethanol), and catalyst choice. For example, yields of pyrazolo derivatives improved from 46% to 63% when optimizing stoichiometry and reaction time .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the hydroxymethyl group (~δ 4.2–4.5 ppm for CH2OH) and pyrazine ring protons (δ 7.0–8.5 ppm) to confirm regiochemistry .
- HRMS : Validate molecular weight (e.g., m/z calculated for C13H16ClN3O2: 289.09) and isotopic patterns for chlorine .
- FTIR : Identify carbonyl (C=O, ~1680–1720 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electrophilicity of the chloro-propanone moiety. For example, Fukui indices (f⁺) for the carbonyl carbon and chlorine atom indicate susceptibility to nucleophilic attack. Compare with experimental data (e.g., reaction rates with amines or thiols) to validate predictions .
Q. What experimental strategies resolve contradictions in spectroscopic data for diastereomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane:isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethanol/water mixtures and analyzing bond angles .
- Dynamic NMR : Detect slow conformational exchanges (e.g., hindered rotation in the dihydropyrazine ring) by variable-temperature experiments .
Q. How do pH and solvent polarity affect the compound’s stability during bioactivity assays?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–9) at 40°C for 72 hours, then quantify degradation via LC-MS. Pyrazine derivatives often hydrolyze in acidic conditions (pH < 5) due to protonation of the nitrogen atoms .
- LogP Analysis : Measure octanol/water partitioning to predict solubility in biological matrices. A LogP > 2.5 suggests membrane permeability but may require DMSO co-solvents for in vitro assays .
Experimental Design & Data Interpretation
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants (Ki) against kinases or proteases. Include positive controls (e.g., staurosporine for kinases) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 μM, fitting data to a Hill equation to calculate IC50 values. Ensure replicates (n ≥ 3) to address variability .
Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?
- Methodological Answer :
- OECD 301F Test : Incubate with activated sludge (30 mg/L) for 28 days, monitoring CO2 evolution to assess biodegradability .
- Biosensor Assays : Use transgenic Daphnia magna expressing GFP under stress-responsive promoters to detect sublethal toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
